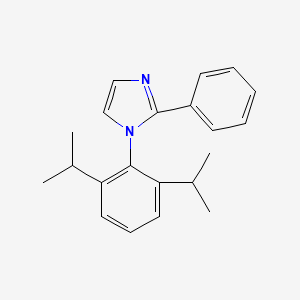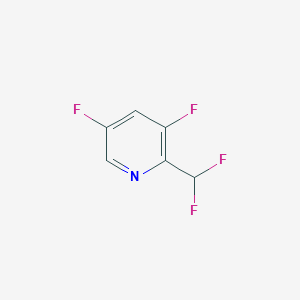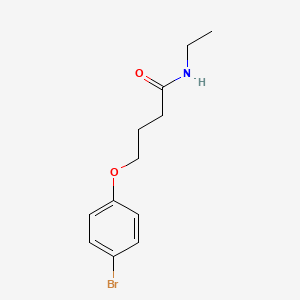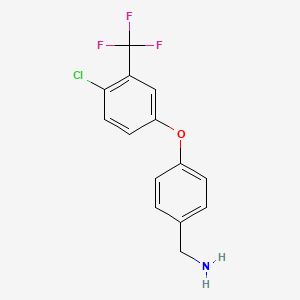
(4-(4-Chloro-3-(trifluoromethyl)phenoxy)phenyl)methanamine
Übersicht
Beschreibung
4-(4-Chloro-3-(trifluoromethyl)phenoxy)phenyl)methanamine, also known as 4-CATPM, is an organic compound that has seen a rise in popularity in recent years due to its wide range of applications in scientific research. This compound is widely used in organic synthesis, as an intermediate in the synthesis of pharmaceuticals, and as a reagent in various biochemical reactions.
Wissenschaftliche Forschungsanwendungen
Catalytic Applications in Organic Chemistry : Gavin W. Roffe et al. (2016) synthesized 1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives and explored their catalytic applications. They showed good activity and selectivity in reactions where the palladacycle remains in the Pd(II) state (Roffe, Tizzard, Coles, Cox, & Spencer, 2016).
Synthesis of Novel Poly(amide-ether)s : M. Ghaemy et al. (2013) synthesized new para-linked diether-diamines containing trifluoromethyl groups. These were used to prepare novel poly(amide-ether)s, exhibiting fluorescence emission and high thermal stability (Ghaemy, Sharifi, Nasab, & Taghavi, 2013).
Photochemical and Photocytotoxic Applications : Uttara Basu et al. (2014) investigated Iron(III) complexes containing phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine, displaying remarkable photocytotoxicity in red light to various cell lines (Basu, Pant, Khan, Hussain, Kondaiah, & Chakravarty, 2014).
Development of Fluorine-Containing Polyimides : D. Yin et al. (2005) synthesized a fluorinated aromatic diamine monomer, which led to the creation of fluorine-containing polyimides with excellent thermal stability and mechanical properties (Yin, Li, Yang, Yang, Fan, & Liu, 2005).
Synthesis of Phenoxy Derivatives for Antimicrobial Applications : P. Sah et al. (2014) reported the synthesis of phenoxy derivatives of substituted benzothiazole organophosphates, showing significant antimicrobial activity against pathogenic bacteria and fungi (Sah, Bidawat, Seth, & Gharu, 2014).
Eigenschaften
IUPAC Name |
[4-[4-chloro-3-(trifluoromethyl)phenoxy]phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClF3NO/c15-13-6-5-11(7-12(13)14(16,17)18)20-10-3-1-9(8-19)2-4-10/h1-7H,8,19H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQEVLCBMRCKHMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)OC2=CC(=C(C=C2)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(4-Chloro-3-(trifluoromethyl)phenoxy)phenyl)methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Bromo-3-iodo-7-methylimidazo[1,2-a]pyridine](/img/structure/B1400430.png)
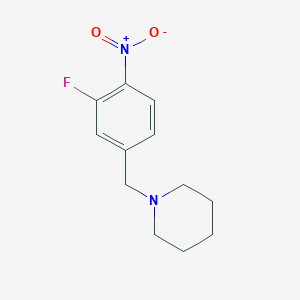
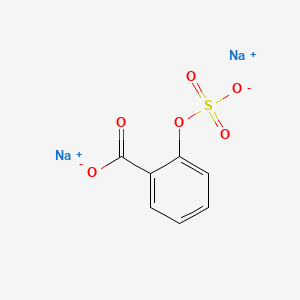
![(S)-Octahydropyrazino[2,1-C][1,4]oxazine dihydrochloride](/img/structure/B1400436.png)
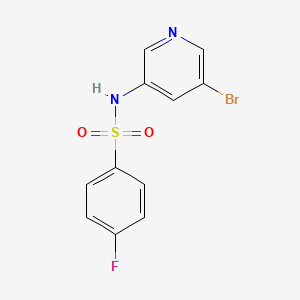
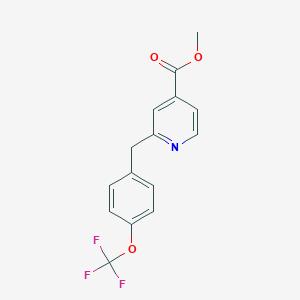
![5-Iodo-7-(phenylsulfonyl)-7H-Pyrrolo[2,3-d]pyrimidine](/img/structure/B1400442.png)
![2-chloro-N-cyclobutyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B1400443.png)
![5-bromo-2-chloro-N-cyclobutyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B1400444.png)
